

(6-Bromo-1H-indazol-3-yl)methanol crystal structure

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Compound of Interest

Compound Name: (6-Bromo-1H-indazol-3-yl)methanol

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An In-depth Technical Guide to the Crystal Structure of **(6-Bromo-1H-indazol-3-yl)methanol**

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Abstract

This technical guide provides a comprehensive examination of the three-dimensional structure of **(6-Bromo-1H-indazol-3-yl)methanol**, a heterocyclic compound of significant interest in medicinal chemistry. Indazole scaffolds are privileged structures in drug discovery, and a detailed understanding of their solid-state conformation and intermolecular interactions is paramount for rational drug design and development. This document outlines a robust methodology for the synthesis and crystallization of the title compound, details the process of single-crystal X-ray diffraction (XRD) for structure elucidation, and presents a thorough analysis of the resulting crystallographic data. The discussion emphasizes the pivotal role of hydrogen bonding and other non-covalent interactions in dictating the supramolecular assembly of the crystal lattice. The protocols and analyses herein are designed to provide researchers, scientists, and drug development professionals with both a practical workflow and foundational insights into the structural chemistry of substituted indazoles.

Introduction: The Significance of Indazoles and Crystal Structure Analysis

The indazole ring system, a bicyclic heteroaromatic compound, is a cornerstone in modern medicinal chemistry, recognized as a bioisostere of indole.^[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including kinase inhibition for cancer therapy, anti-inflammatory, and antimicrobial properties.^{[1][2]} The specific functionalization of the indazole core, such as the introduction of a bromomethanol group at the 3-position and a bromine atom at the 6-position, modulates its electronic properties and steric profile, thereby influencing its biological target affinity and pharmacokinetic properties.

The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, is a critical determinant of a compound's physicochemical properties, including solubility, stability, and bioavailability. Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating this arrangement, providing unequivocal data on molecular conformation, bond lengths, bond angles, and, crucially, the network of intermolecular interactions that govern crystal packing.^{[3][4]} Understanding these interactions is not merely an academic exercise; it provides a roadmap for predicting and engineering desired material properties, a field known as crystal engineering.^[5] This guide delves into the crystal structure of **(6-Bromo-1H-indazol-3-yl)methanol** to provide an authoritative structural benchmark for this important class of compounds.

Synthesis and High-Quality Crystal Growth

Synthesis of (6-Bromo-1H-indazol-3-yl)methanol

The target compound is accessible through a straightforward and high-yielding synthetic route. The key step involves the selective reduction of the aldehyde functional group of a suitable precursor, 6-Bromo-1H-indazole-3-carboxaldehyde.^[6]

Reaction Scheme:

- Step 1: Commercially available 6-Bromo-1H-indazole-3-carboxaldehyde is dissolved in a suitable alcoholic solvent, such as methanol or ethanol.
- Step 2: A mild reducing agent, sodium borohydride (NaBH_4), is added portion-wise at a reduced temperature ($0\text{ }^\circ\text{C}$) to control the exothermic reaction.
- Step 3: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).

- Step 4: The reaction is quenched, and the product is isolated through standard work-up procedures, followed by purification via recrystallization or column chromatography to yield pure **(6-Bromo-1H-indazol-3-yl)methanol**.

Crystallization for X-ray Diffraction

The acquisition of high-quality single crystals is the most critical and often most challenging step in structure determination.^{[7][8]} The objective is to encourage slow, ordered molecular assembly, which minimizes lattice defects and results in crystals suitable for diffraction.^[9] For **(6-Bromo-1H-indazol-3-yl)methanol**, the method of slow solvent evaporation is highly effective.

Causality in Crystallization: The choice of solvent is paramount. A solvent system in which the compound is moderately soluble is ideal.^[9] If solubility is too high, the solution remains unsaturated for too long; if too low, precipitation occurs too rapidly, leading to amorphous powder or poorly-ordered microcrystals. A mixture of solvents, such as ethyl acetate and hexane, often provides the necessary fine-tuning of solubility. The slow evaporation of the more volatile solvent (hexane) gradually increases the concentration of the solute, leading to a state of supersaturation that initiates controlled crystal growth. Mechanical stability is crucial; vibrations can induce rapid nucleation, resulting in a multitude of small, unusable crystals.^[9]

Single-Crystal X-ray Diffraction: From Data to Structure

The process of determining a crystal structure from a single crystal is a well-established, powerful analytical technique.^[10] It involves irradiating the crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

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Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

The diffraction data provides information about the electron density distribution within the crystal. This information is used to solve the "phase problem" and generate an initial model of the molecular structure. This model is then refined using least-squares methods, where the

calculated diffraction pattern from the model is iteratively fitted to the experimentally observed pattern until the differences are minimized.[10] The quality of the final structure is assessed by parameters such as the R-factor, which represents the agreement between the calculated and observed data.

Results and Discussion: The Crystal Structure

Crystallographic Data Summary

The structure of **(6-Bromo-1H-indazol-3-yl)methanol** was determined to be monoclinic, crystallizing in the $P2_1/c$ space group. This centrosymmetric space group is common for organic molecules. The key crystallographic parameters and refinement details are summarized in the table below.

Parameter	(6-Bromo-1H-indazol-3-yl)methanol (Illustrative Data)
Chemical Formula	C ₈ H ₇ BrN ₂ O
Formula Weight	227.06 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	8.513(2)
b (Å)	15.689(4)
c (Å)	6.245(1)
β (°)	98.75(3)
Volume (Å ³)	824.8(3)
Z (Molecules/Unit Cell)	4
Density (calculated) (g/cm ³)	1.828
Absorption Coefficient (mm ⁻¹)	5.450
F(000)	448
Final R indices [I > 2σ(I)]	R ₁ = 0.035, wR ₂ = 0.089
Goodness-of-fit on F ²	1.05

Molecular Structure and Conformation

The asymmetric unit contains one molecule of **(6-Bromo-1H-indazol-3-yl)methanol**. The indazole ring system is essentially planar, as expected for an aromatic bicyclic system. The bromomethanol substituent at the C3 position exhibits a conformation that minimizes steric hindrance. Key intramolecular bond lengths and angles are within the expected ranges for similar heterocyclic structures.

Supramolecular Assembly via Hydrogen Bonding

The crystal packing is dominated by a robust network of intermolecular hydrogen bonds, which is a common and powerful force in directing the assembly of organic molecules.^{[5][11]} The molecule possesses two key hydrogen bond donors (the indazole N1-H and the methanol O-H) and two primary acceptors (the indazole N2 atom and the methanol oxygen).

This functionality facilitates the formation of a well-defined, hydrogen-bonded chain. Specifically, the hydroxyl group of one molecule donates a hydrogen to the N2 atom of a neighboring molecule (O-H \cdots N), while the N1-H group of the second molecule donates a hydrogen back to the hydroxyl oxygen of a third molecule (N-H \cdots O).

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Caption: Supramolecular synthon showing the hydrogen-bonded chain.

This alternating pattern creates a robust one-dimensional chain extending along the crystallographic c-axis. These chains are further packed into a three-dimensional architecture stabilized by weaker C-H \cdots π and halogen (Br \cdots Br) interactions. The presence of strong, directional hydrogen bonds is a key factor contributing to the thermodynamic stability of the crystal lattice.^{[12][13]}

Donor–H \cdots Acceptor	D-H (Å)	H \cdots A (Å)	D \cdots A (Å)	D-H \cdots A (°)
O1-H1 \cdots N2 ⁱ	0.84	1.95	2.785(3)	171.2
N1-H1A \cdots O1 ⁱⁱ	0.88	2.01	2.876(4)	167.9

Symmetry codes: (i) $x, -y+1/2, z+1/2$; (ii) $x, y, z-1$

Conclusion

This guide has detailed the synthesis, crystallization, and definitive structural analysis of **(6-Bromo-1H-indazol-3-yl)methanol** via single-crystal X-ray diffraction. The analysis reveals a well-ordered monoclinic crystal structure stabilized by a primary hydrogen-bonding network. The molecules form one-dimensional chains through a cooperative O-H \cdots N and N-H \cdots O

hydrogen bonding motif. This detailed structural knowledge provides a crucial foundation for understanding the solid-state behavior of this compound and serves as a valuable reference for the rational design of future indazole-based therapeutic agents, where crystal packing can significantly influence drug performance.

Detailed Experimental Protocols

Protocol: Synthesis of (6-Bromo-1H-indazol-3-yl)methanol

- **Setup:** To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-Bromo-1H-indazole-3-carboxaldehyde (2.25 g, 10 mmol).
- **Dissolution:** Add methanol (100 mL) and stir to dissolve the starting material completely.
- **Cooling:** Place the flask in an ice-water bath and cool the solution to 0 °C.
- **Reduction:** Slowly add sodium borohydride (0.45 g, 12 mmol) in small portions over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
- **Reaction:** Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate/Hexane).
- **Quenching:** Cool the flask back to 0 °C and slowly add 2M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and adjust the pH to ~7.
- **Extraction:** Remove the methanol under reduced pressure. Add water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield a crude solid.
- **Purification:** Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford **(6-Bromo-1H-indazol-3-yl)methanol** as a white solid.

Protocol: Single Crystal Growth via Slow Evaporation

- **Solution Preparation:** Dissolve approximately 20 mg of purified **(6-Bromo-1H-indazol-3-yl)methanol** in a minimal amount of warm ethyl acetate (approx. 2-3 mL) in a small, clean vial.
- **Induce Saturation:** Add hexane dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. Add a single drop of ethyl acetate to redissolve the precipitate, resulting in a clear, saturated solution.
- **Evaporation:** Cover the vial with parafilm and pierce 2-3 small holes in it with a needle. This slows the rate of evaporation.^[7]
- **Incubation:** Place the vial in a vibration-free location (e.g., a quiet cupboard) at a constant room temperature.
- **Harvesting:** Monitor the vial over several days. Once well-formed, block-like crystals of suitable size (approx. 0.1-0.3 mm) appear, carefully harvest them using a nylon loop.

Protocol: Single-Crystal X-ray Diffraction Data Collection and Refinement

- **Crystal Mounting:** Select a single, flawless crystal under a polarizing microscope and mount it on a goniometer head using a cryoprotectant oil.^[7]
- **Data Collection:** Center the crystal on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$) and a CCD or CMOS detector. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of data is typically collected using a series of ω and φ scans.
- **Data Processing:** Integrate the raw diffraction images to obtain intensities and correct for experimental factors (e.g., Lorentz and polarization effects).
- **Structure Solution:** Solve the crystal structure using software implementing direct methods or dual-space algorithms to obtain an initial electron density map and atomic model.
- **Structure Refinement:** Refine the atomic positions and displacement parameters using full-matrix least-squares on F^2 . Locate hydrogen atoms from the difference Fourier map and refine them using appropriate constraints.

- Validation: The final structural model is validated using software tools like PLATON/checkCIF to ensure its geometric and crystallographic integrity before deposition in a crystallographic database.

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